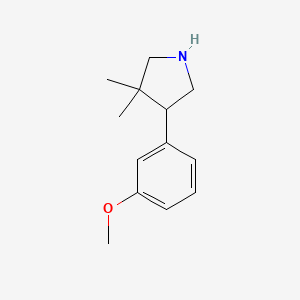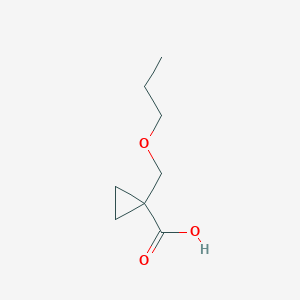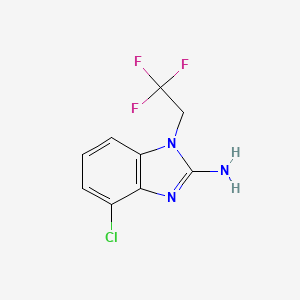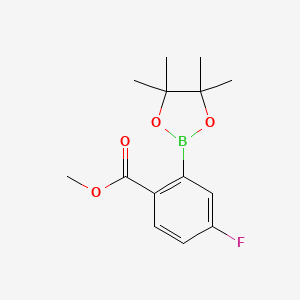
4-フルオロ-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)安息香酸メチル
概要
説明
“Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a chemical compound. It is a boric acid ester intermediate with benzene rings . It is often used in the organic synthesis of drugs .
Synthesis Analysis
The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In the organic synthesis of drugs, it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 294.13 . It is stored in a refrigerator and shipped at room temperature .科学的研究の応用
有機合成中間体
この化合物は、さまざまな有機合成プロセスの中間体として役立ちます。 特に、鈴木カップリング反応において有用であり、これは炭素-炭素結合を形成するために不可欠です 。ジオキサボロラン基の存在により、複雑な有機分子を合成するためのクロスカップリング反応において重要な役割を果たします。
創薬
創薬の分野では、このエステルはホウ酸部分のために使用されます。 ホウ酸化合物は、特に抗がん剤の開発において、しばしば酵素阻害剤またはリガンドとして薬剤設計で使用されます 。たとえば、がん細胞のアポトーシスを誘導することができ、潜在的な治療法への道を提供します。
結晶学および構造解析
この化合物の結晶構造は、X線回折を使用して研究されており、その分子配座に関する洞察を提供しています。 この情報は、材料科学や製薬研究において重要なパラメータである、その反応性と安定性を理解するために不可欠です .
密度汎関数理論(DFT)研究
DFT計算は、この化合物の電子構造と特性を予測するために実行されます。 これらの研究は、他の分子との反応性と相互作用を予測する上で重要な、分子静電ポテンシャルとフロンティア分子軌道を理解するのに役立ちます .
ホウ素中性子捕捉療法(BNCT)
BNCTは、腫瘍細胞へのホウ素含有化合物の蓄積とそれに続く中性子照射に基づく二元的ながん治療プロセスです。 4-フルオロ-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)安息香酸メチルは、BNCTに適した薬剤を開発するための前駆体として使用できる可能性があります .
蛍光プローブ
このメチルエステルを含むホウ酸化合物は、蛍光プローブを作成するために使用できます。 これらのプローブは、生物学的イメージングや診断に用途がある、過酸化水素、糖類、イオンなどのさまざまな物質を識別できます .
抗菌剤
研究によると、ホウ酸誘導体は抗菌剤として作用する可能性があります。 これらは、特定の微生物感染症を標的にするように設計でき、新しい抗生物質薬剤への道を提供します .
高分子化学
高分子化学において、この化合物は、高分子を修飾したり、特定の特性を持つ新しい高分子構造を作成するために使用できます。 フィードバック制御薬物輸送ポリマーにおけるその役割は特に注目に値し、標的化された薬物送達システムの進歩につながる可能性があります .
作用機序
Target of Action
This compound is a boronic ester, and boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
As a boronic ester, it can participate in borylation reactions with arenes .
Biochemical Pathways
Boronic esters are known to be involved in various organic synthesis reactions, including the formation of carbon-carbon bonds .
Result of Action
Boronic esters, in general, are known to be involved in various organic synthesis reactions .
Action Environment
The action of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by factors such as temperature and pH .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The boron atom in the dioxaborolane ring forms reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites, leading to enzyme inhibition. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the PI3K/Akt signaling pathway, leading to reduced cell survival and increased apoptosis. Furthermore, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular metabolism and growth .
Molecular Mechanism
At the molecular level, Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate exerts its effects through several mechanisms. The compound binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This binding inhibits enzyme activity, leading to downstream effects on cellular processes. Additionally, the compound can act as an allosteric modulator, altering the conformation of target proteins and affecting their activity. Changes in gene expression induced by this compound are mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture. Long-term studies have shown that the compound’s inhibitory effects on enzymes and cellular processes can diminish over time due to degradation. Its initial impact on cellular function, such as enzyme inhibition and gene expression modulation, remains significant in short-term experiments .
Dosage Effects in Animal Models
The effects of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and modulates cellular processes. At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been noted, where a certain dosage is required to achieve significant biochemical and cellular effects .
Metabolic Pathways
Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted via the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also be transported into the nucleus, where it affects gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
特性
IUPAC Name |
methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMVLLXHYRJPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



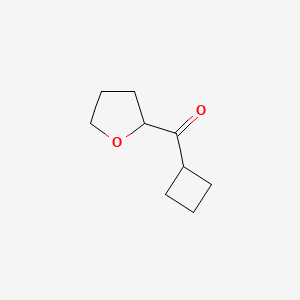

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B1457690.png)
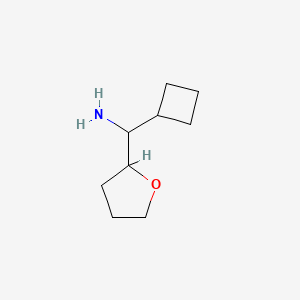

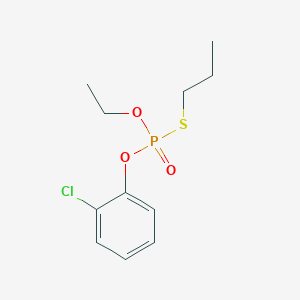
![2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline](/img/structure/B1457698.png)



